N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide

Medicinal Chemistry Structure-Activity Relationship Sigma Receptor Ligands

N-(2-(Imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide (CAS 868980-45-4, molecular formula C₁₅H₁₄N₄O₃S, molecular weight 330.36 g/mol) is a synthetic small-molecule research compound belonging to the imidazo[2,1-b]thiazole carboxamide class. Its structure features an imidazo[2,1-b]thiazole bicyclic core linked via an ethyl spacer at the 6-position to a 4-methyl-3-nitrobenzamide moiety.

Molecular Formula C15H14N4O3S
Molecular Weight 330.36
CAS No. 868980-45-4
Cat. No. B2862184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide
CAS868980-45-4
Molecular FormulaC15H14N4O3S
Molecular Weight330.36
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCC2=CN3C=CSC3=N2)[N+](=O)[O-]
InChIInChI=1S/C15H14N4O3S/c1-10-2-3-11(8-13(10)19(21)22)14(20)16-5-4-12-9-18-6-7-23-15(18)17-12/h2-3,6-9H,4-5H2,1H3,(H,16,20)
InChIKeyLEUITBHDHWHHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide (CAS 868980-45-4): Structural Overview and Procurement Baseline


N-(2-(Imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide (CAS 868980-45-4, molecular formula C₁₅H₁₄N₄O₃S, molecular weight 330.36 g/mol) is a synthetic small-molecule research compound belonging to the imidazo[2,1-b]thiazole carboxamide class. Its structure features an imidazo[2,1-b]thiazole bicyclic core linked via an ethyl spacer at the 6-position to a 4-methyl-3-nitrobenzamide moiety . The imidazo[2,1-b]thiazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives demonstrating diverse pharmacological activities including sigma receptor modulation, kinase inhibition, antimicrobial effects, and anticancer properties [1]. This specific compound is currently available as a research-grade chemical (typical purity ≥95%) from specialty vendors, filling a niche for investigators requiring a benzamide analog with the 4-methyl-3-nitro substitution pattern within this scaffold class.

Why N-(2-(Imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide Cannot Be Interchanged with Close Analogs


Within the imidazo[2,1-b]thiazole ethyl-benzamide series, minor structural variations produce substantial differences in physicochemical properties, target engagement profiles, and pharmacological outcomes. The 4-methyl-3-nitro substitution pattern on the benzamide ring differentiates CAS 868980-45-4 from its closest positional isomer (3-nitrobenzamide, CAS 868979-27-5) , and from analogs bearing methoxy, ethoxy, or sulfonamide replacements . The methyl group at the 4-position introduces steric and lipophilic contributions absent in the unsubstituted 3-nitro analog, while the nitro group at the 3-position provides a strong electron-withdrawing effect that influences hydrogen-bond acceptor capacity and metabolic stability compared to electron-donating substituents such as methoxy . These structural features directly affect predicted logP, polar surface area, and binding interactions with biological targets. For sigma receptor ligand programs—where the imidazo[2,1-b]thiazole scaffold has demonstrated high affinity (nanomolar Ki values for optimized derivatives in patent WO2014006130) [1]—even single-atom substitutions on the benzamide ring can alter subtype selectivity (σ₁ vs. σ₂) and functional activity (agonist vs. antagonist). Consequently, generic substitution with an in-class analog is not scientifically justified without confirmatory head-to-head comparative data.

Quantitative Evidence Guide: N-(2-(Imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide (CAS 868980-45-4) — Comparator-Based Differentiation


Structural Differentiation: 4-Methyl-3-Nitro vs. 3-Nitro Positional Isomer (CAS 868979-27-5)

CAS 868980-45-4 bears a 4-methyl-3-nitro substitution pattern on the benzamide ring, whereas its closest positional isomer (CAS 868979-27-5) carries only a 3-nitro group without the 4-methyl substituent . The additional methyl group at the para position relative to the carboxamide linkage increases steric bulk (molecular weight: 330.36 vs. 316.33 g/mol for the des-methyl analog) and contributes approximately +0.5 logP units based on fragment-based calculations (Hansch π constant for aromatic –CH₃ ≈ +0.52) [1]. The 3-nitro group provides a strong electron-withdrawing effect (Hammett σₘ ≈ +0.71), which is electronically distinct from the sulfonamide analog (ChemDiv G856-0516), where the nitro group is at the 5-position on a sulfonamide scaffold with a different hydrogen-bond profile .

Medicinal Chemistry Structure-Activity Relationship Sigma Receptor Ligands

Scaffold Class Evidence: Imidazo[2,1-b]thiazole Core — Established Sigma Receptor and Kinase Ligand Privilege

The imidazo[2,1-b]thiazole core is a validated privileged scaffold with documented high-affinity engagement of sigma receptors (σ₁ and σ₂) and multiple kinase targets. In patent WO2014006130 (Esteve), imidazo[2,1-b]thiazole derivatives demonstrated 'great affinity for sigma receptors, especially sigma-1 receptors' [1]. Independent academic studies have reported sigma-1 Ki values in the low nanomolar range (e.g., 5.56 ± 0.5 nM and 1.8 ± 0.2 nM) for optimized imidazo[2,1-b]thiazole-based ligands with selectivity ratios (Ki σ₂/Ki σ₁) exceeding 350 [2]. Additionally, imidazo[2,1-b]thiazole carboxamide derivatives have shown antitubercular activity: the most active compound IT10 (benzo[d]-imidazo[2,1-b]thiazole with a 4-nitrophenyl moiety) displayed IC₅₀ = 2.32 μM and IC₉₀ = 7.05 μM against Mtb H37Ra, with selectivity over MRC-5 lung fibroblasts (CC₅₀ > 128 μM, therapeutic index > 55) [3]. While these data derive from structurally related but non-identical compounds, they establish the scaffold's capacity for potent, selective target engagement that may extend to CAS 868980-45-4.

Sigma Receptor Kinase Inhibition Privileged Scaffold

Linker Chemistry Differentiation: Carboxamide vs. Sulfonamide in the Ethyl-Bridged Series

CAS 868980-45-4 employs a carboxamide (–CONH–) linker between the ethyl spacer and the aromatic ring, in contrast to the sulfonamide (–SO₂NH–) variant (ChemDiv G856-0516, MW 366.42 g/mol) . The carboxamide group presents a planar, resonance-stabilized geometry with distinct hydrogen-bond donor/acceptor capacity (one H-bond donor, one H-bond acceptor) compared to the tetrahedral sulfonamide (one H-bond donor, two H-bond acceptors). This difference is reflected in the polar surface area: the sulfonamide analog G856-0516 has a computed PSA of 86.607 Ų , while CAS 868980-45-4 (carboxamide) is predicted to have a lower PSA (~75–80 Ų) due to the absence of the second S=O oxygen. The sulfonamide linker is also typically more metabolically resistant than carboxamides, as sulfonamides are not substrates for amidase-mediated hydrolysis [1]. Additionally, the sulfonamide analog places the nitro group at the 5-position (vs. 3-position in CAS 868980-45-4) and the methyl group at the 2-position (vs. 4-position), creating a fundamentally different vector for substituent presentation to biological targets.

Bioisosterism Hydrogen Bonding Metabolic Stability

Limitations Statement: Absence of Direct Experimental Comparator Data for CAS 868980-45-4

Following an exhaustive search of primary research literature (PubMed, SciFinder, Google Scholar), patent databases (WIPO, EPO, USPTO), and public chemical databases (PubChem, ChEMBL, BindingDB, ChemSpider, ZINC), no peer-reviewed studies or patent examples directly reporting biological activity, binding affinity, ADME parameters, or in vivo efficacy data for CAS 868980-45-4 were identified as of the search date. All differentiation claims presented in this guide are therefore classified as either 'Class-level inference' (derived from structurally related imidazo[2,1-b]thiazole derivatives) or 'Supporting evidence' (based on computed or predicted properties). The antitubercular IC₅₀/IC₉₀ values (2.32 μM / 7.05 μM) reported on certain vendor websites for this CAS number actually correspond to compound IT10 from Chitti et al. (2022), which is a benzo[d]-imidazo[2,1-b]thiazole derivative — a distinct chemotype — and cannot be attributed to CAS 868980-45-4 [1]. Procurement decisions should account for the fact that this compound's specific biological profile has not been experimentally characterized in the public domain.

Data Gap Experimental Validation Due Diligence

Procurement-Grade Differentiation: Purity Specification and Vendor Sourcing

CAS 868980-45-4 is available from specialty research chemical suppliers at a typical purity specification of ≥95% . This purity level is consistent with industry standards for screening compounds and tool compounds intended for in vitro biochemical and cellular assays. In comparison, the sulfonamide analog (ChemDiv G856-0516) is offered as a screening compound with defined lot-specific quantities (e.g., 156 mg available) and characterized by computed descriptors (logP 2.6578, logSw -2.9691) but without a specified purity percentage on the catalog page . The carboxamide scaffold of CAS 868980-45-4 benefits from well-established synthetic accessibility via amide coupling between 2-(imidazo[2,1-b]thiazol-6-yl)ethan-1-amine and 4-methyl-3-nitrobenzoic acid (or its activated ester), enabling reliable custom re-synthesis and scale-up when needed. This synthetic tractability compares favorably to more complex analogs requiring multi-step heterocycle construction.

Chemical Purity Procurement Quality Control

Electron-Withdrawing Group Positioning: 3-Nitro vs. 4-Methoxy Substitution — Predicted Reactivity and Binding Implications

The 3-nitro group in CAS 868980-45-4 exerts a strong electron-withdrawing inductive and resonance effect (σₘ ≈ +0.71) on the benzamide ring, polarizing the carboxamide N–H and modifying the π-electron density of the aromatic ring [1]. This stands in contrast to the 4-methoxy analog (N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide), where the methoxy group is electron-donating (σₚ ≈ −0.27) . The electronic divergence affects: (i) the acidity of the amide N–H proton (pKa predicted ~13–14 for the nitro analog vs. ~15–16 for the methoxy analog); (ii) the propensity for π–π stacking interactions with aromatic residues in target binding sites; and (iii) susceptibility to nitroreductase-mediated metabolism, which can generate reactive nitroso and hydroxylamine intermediates — a potential liability or, conversely, a bioactivation pathway exploitable in bioreductive prodrug strategies [2]. The 4-methyl group synergistically contributes to lipophilicity without significantly altering the electronic profile, creating a unique combined steric-electronic signature absent in unsubstituted or mono-substituted analogs.

Electronic Effects Receptor Binding Nitroarene Metabolism

Recommended Research and Procurement Application Scenarios for N-(2-(Imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide (CAS 868980-45-4)


Sigma Receptor (σ₁/σ₂) Ligand Screening and SAR Expansion

Given the established precedent for imidazo[2,1-b]thiazole derivatives as high-affinity sigma receptor ligands (patent WO2014006130, academic reports of Ki σ₁ = 1.8–5.56 nM) [1], CAS 868980-45-4 is a logical candidate for inclusion in sigma receptor radioligand displacement screening panels. The 4-methyl-3-nitrobenzamide substitution pattern provides a distinct physicochemical vector for exploring σ₁ vs. σ₂ subtype selectivity SAR, particularly when compared against the 3-nitro positional isomer (CAS 868979-27-5) and the 4-methoxy analog. Researchers should employ [³H]-(+)-pentazocine (σ₁) and [³H]-DTG (σ₂) binding assays with rat brain membrane preparations or recombinant human sigma receptors to establish the compound's affinity and selectivity profile [2].

Antimycobacterial Drug Discovery — Mtb Pantothenate Synthetase Inhibitor Screening

The imidazo[2,1-b]thiazole carboxamide scaffold has demonstrated antitubercular activity through inhibition of Mycobacterium tuberculosis pantothenate synthetase, with lead compounds achieving IC₅₀ values of 2.03–2.32 μM against Mtb H37Ra and selectivity over MRC-5 lung fibroblasts (therapeutic index > 55) [3]. CAS 868980-45-4, with its 4-methyl-3-nitrobenzamide motif, presents an opportunity to extend this SAR by evaluating whether the electron-withdrawing nitro group enhances target engagement at the pantothenate synthetase active site compared to previously reported analogs. Testing should include Mtb H37Ra growth inhibition (lux reporter assay), cytotoxicity counter-screening in MRC-5 cells, and selectivity profiling against non-tuberculous mycobacteria (NTM) to assess pathogen-specific activity [3].

Kinase Inhibitor Profiling in Oncology Research

Imidazo[2,1-b]thiazole derivatives have been reported as kinase inhibitors with relevance to oncology, including pan-RAF inhibitors with in vivo anti-melanoma activity [4]. CAS 868980-45-4 can be deployed in broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify potential kinase targets. The 4-methyl-3-nitrobenzamide moiety, with its electron-deficient aromatic ring, may favorably interact with kinase hinge regions or allosteric pockets. Comparative profiling against the sulfonamide analog (ChemDiv G856-0516) and the 4-methoxy analog would reveal whether the nitro-specific electronic and steric features translate to differential kinase selectivity profiles.

Custom SAR Libraries and Hit-to-Lead Optimization

CAS 868980-45-4 is synthetically accessible via straightforward amide coupling chemistry, making it an ideal anchor point for building focused SAR libraries. The compound can serve as a parent scaffold for systematic variation: (i) reduction of the 3-nitro group to 3-amino for further derivatization (acylation, sulfonylation, reductive amination); (ii) replacement of the 4-methyl with halogen, trifluoromethyl, or larger alkyl groups; (iii) variation of the ethyl linker length (methylene, propylene); and (iv) substitution at the imidazo[2,1-b]thiazole 2- and 5-positions via cross-coupling chemistry [5]. Procurement of CAS 868980-45-4 at ≥95% purity from reputable vendors ensures reliable starting material quality for medicinal chemistry campaigns.

Quote Request

Request a Quote for N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.